2-amino-N-methyl-1,3-benzothiazole-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

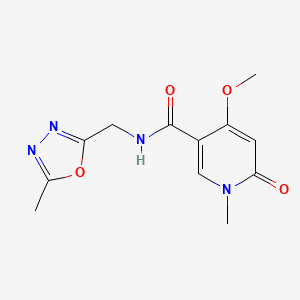

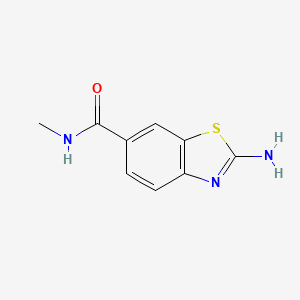

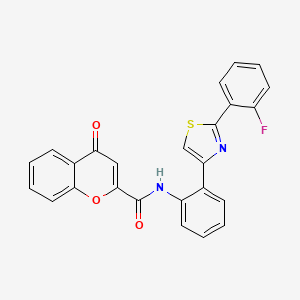

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide (MBC) is a small molecule that has been studied extensively in the scientific literature. It has a wide range of applications in both chemistry and biology, ranging from synthesis of other molecules to its use as a therapeutic agent. MBC is a relatively simple molecule and is composed of two nitrogen atoms, one methyl group, one benzothiazole ring, and one carboxamide group. It has been used in a variety of research applications, including drug discovery, biochemistry, and physiology.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. 2-Amino-N-methylbenzo[d]thiazole-6-carboxamide exhibits potential as an antimicrobial agent. For instance, sulfathiazole, a related compound, is widely used as an antimicrobial drug . Researchers continue to investigate derivatives of this scaffold for improved efficacy and reduced side effects.

Anticancer Potential

The thiazole ring system has relevance in cancer research. Compounds derived from thiazoles, such as 2-amino-N-methylbenzo[d]thiazole-6-carboxamide , have shown promise as antineoplastic agents. For instance, tiazofurin, another thiazole-based compound, exhibits antiproliferative activity against human tumor cells . Further exploration of this compound’s potential in cancer therapy is warranted.

Antiviral Properties

Thiazoles have been investigated for their antiviral effects. While specific data on 2-amino-N-methylbenzo[d]thiazole-6-carboxamide are limited, related compounds like Ritonavir (an antiretroviral drug) contain the thiazole ring and exhibit antiviral activity . Researchers may explore this compound’s antiviral potential further.

Neuroprotective Effects

Thiazoles, including the parent compound, have been associated with neuroprotective properties. Their ability to modulate neurotransmitter synthesis and function makes them intriguing candidates for neuroprotection. Vitamin B1 (thiamine), which contains a thiazole ring, plays a crucial role in nervous system health .

Dual Bcr-Abl/HDAC Inhibition

Recent studies have explored dual inhibitors targeting both Bcr-Abl (associated with leukemia) and HDAC (histone deacetylase) enzymes. These compounds, including derivatives of 2-amino-N-methylbenzo[d]thiazole-6-carboxamide , show potent antiproliferative activity against cancer cell lines . Such dual-targeted agents hold promise in cancer therapeutics.

Chemical Reactions and Material Synthesis

Thiazoles serve as building blocks for various chemical compounds. They find applications in the synthesis of sulfur drugs, biocides, fungicides, dyes, and chemical accelerators . Researchers continue to explore novel reactions and applications involving thiazole derivatives.

Propiedades

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-11-8(13)5-2-3-6-7(4-5)14-9(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXKWXHAJJEYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-methylbenzo[d]thiazole-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methoxyethyl)-4-phenyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2493843.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-bromophenyl)methanone](/img/structure/B2493844.png)

![7-(3,4-dimethylbenzoyl)-5-[(4-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2493846.png)

![Methyl [(4,6-dimethyl-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B2493850.png)

![2-(3-methoxyphenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2493854.png)